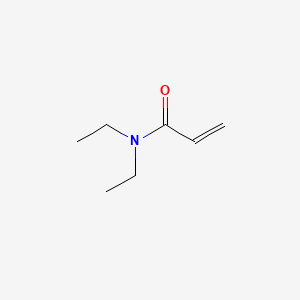

N,N-Diethylacrylamide

Descripción

Significance of DEAAm in Polymer Science and Engineering

The significance of N,N-Diethylacrylamide in polymer science stems from its role as a building block for functional polymers. mdpi.com The polymerization of DEAAm monomers, often through free radical polymerization, yields PDEAAm, a polymer whose properties can be finely tuned. ontosight.ai Its unique structure, featuring a tertiary amide group with two ethyl substituents, is crucial to its behavior. These groups create a delicate balance between hydrophilic (hydrogen bonding via the amide) and hydrophobic interactions, which governs the polymer's solubility and responsiveness. mdpi.com

In polymer engineering, DEAAm is frequently copolymerized with other monomers to create materials with specific, enhanced functionalities. mdpi.comontosight.ai For instance, incorporating hydrophilic monomers like N,N-dimethylacrylamide (DMAA) or N-vinyl-2-pyrrolidone (NVP) can alter the swelling kinetics and mechanical properties of the resulting hydrogels. ontosight.airesearchgate.net This versatility enables the design of materials for diverse applications, including the development of membranes with hierarchical pores, hydrogel actuators, and platforms for bioconjugation. rsc.orgrsc.org

PDEAAm is often considered an alternative to the more extensively studied thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM). acs.orgmdpi.com While PNIPAM has been a major focus of research, concerns about the potential for its hydrolysis to release low-molecular-weight amines have prompted the exploration of other polymers like PDEAAm. nih.gov Studies suggest that PDEAAm-based hydrogels exhibit less cytotoxicity than their PNIPAM counterparts, making them suitable candidates for life science applications. nih.gov

Role of DEAAm in Stimuli-Responsive Polymer Systems

The most prominent role of DEAAm in advanced materials is in the creation of stimuli-responsive systems, particularly those sensitive to temperature. ontosight.ai Polymers based on DEAAm exhibit a Lower Critical Solution Temperature (LCST) in aqueous solutions. acs.org Below the LCST, the polymer is soluble in water, existing as extended coils hydrated by ordered water molecules through hydrogen bonds. acs.org Above the LCST, the hydrophobic interactions become dominant, causing the polymer to expel water, collapse into a more compact globule state, and phase-separate from the solution. acs.orgbeilstein-journals.org This reversible process is a macroscopic manifestation of a coil-to-globule transition at the molecular level. nih.govmdpi.com

The LCST of pure PDEAAm in water is approximately 33 °C, a temperature close to physiological conditions, which is highly advantageous for biomedical applications. acs.orgbeilstein-journals.org This transition temperature can be precisely controlled by copolymerizing DEAAm with other monomers. mdpi.com For example, incorporating a more hydrophilic comonomer generally increases the LCST, while a more hydrophobic comonomer will lower it.

This temperature-triggered phase transition is the foundation for DEAAm's use in a variety of "smart" applications:

Hydrogels: Crosslinked PDEAAm forms hydrogels that swell by absorbing water at temperatures below the LCST and shrink by expelling water above it. nih.govmdpi.com This volume phase transition can be harnessed for applications like controlled drug delivery, where a therapeutic agent loaded into the hydrogel can be released in response to a temperature change. ontosight.airesearchgate.net

Copolymers: When DEAAm is incorporated into block copolymers, it can induce temperature-dependent self-assembly into structures like micelles. nih.govresearchgate.net These aggregates can be designed to encapsulate and release substances in a controlled manner. nih.gov

Surface Modification: Grafting PDEAAm onto surfaces allows for the creation of smart surfaces whose wettability and cell adhesion properties can be switched by altering the temperature. mdpi.com

The responsiveness of PDEAAm systems is not limited to temperature. Researchers have also developed multi-stimuli-responsive materials by combining DEAAm with other functional components sensitive to pH, light, or specific molecules. nih.govbeilstein-journals.org For example, copolymerizing DEAAm with pH-sensitive monomers can create hydrogels that respond to both temperature and acidity. mdpi.com

Historical Context and Evolution of DEAAm Research

The study of thermoresponsive polymers dates back decades, with much of the early and extensive research focused on poly(N-isopropylacrylamide) (PNIPAM) due to its sharp phase transition conveniently located at 32°C. acs.org The phenomenon of a lower consolute temperature in polymer solutions was discussed by Taylor and Cerankowski in 1975, who also reported an LCST for poly(this compound) of 25°C. acs.org However, later research established the LCST of PDEAAm to be closer to 33°C. acs.org

For many years, research into N-substituted polyacrylamides was dominated by PNIPAM. acs.org However, as the field of smart materials matured, the need for a wider palette of responsive polymers grew. Increased interest in PDEAAm has been driven by several factors, including its favorable biocompatibility profile compared to PNIPAM and its distinct phase transition characteristics. nih.govmdpi.com

Early research focused on synthesizing PDEAAm via conventional free-radical polymerization and characterizing its basic thermoresponsive behavior in water. acs.org The evolution of polymer synthesis techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, has enabled the creation of PDEAAm with well-defined molecular weights and narrow polydispersity, allowing for more precise control over its properties. researchgate.netresearchgate.net

In recent years, research has expanded significantly to explore more complex macromolecular architectures. This includes the synthesis of star-shaped PDEAAm polymers and various block copolymers. acs.org The focus has also shifted towards creating sophisticated functional systems, such as double-network hydrogels with enhanced mechanical properties and multi-responsive materials that react to several environmental cues simultaneously. nih.govmdpi.com The investigation of PDEAAm in aqueous two-phase systems and as a component for creating hierarchically porous membranes further illustrates the expanding scope of its application in modern materials science. rsc.orgrsc.orgrsc.org

Data Tables

Table 1: Properties of this compound (DEAAm) Monomer

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₃NO |

| Molecular Weight | 127.18 g/mol |

| Appearance | Liquid |

| Density | 0.924 g/mL at 25 °C |

| Refractive Index | n20/D 1.468 |

| CAS Number | 2675-94-7 |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Table 2: Lower Critical Solution Temperatures (LCST) of Various N-Substituted Poly(acrylamides) in Water

| Polymer | LCST (°C) |

|---|---|

| Poly(this compound) | ~33 °C |

| Poly(N-isopropylacrylamide) | ~32 °C |

| Poly(N-cyclopropylacrylamide) | ~58 °C |

| Poly(N-ethylacrylamide) | ~74 °C |

Data sourced from Mege et al. (1999). acs.org

Structure

3D Structure

Propiedades

IUPAC Name |

N,N-diethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-4-7(9)8(5-2)6-3/h4H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHHHVAVHBHXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29933-92-4 | |

| Record name | Poly(N,N-diethylacrylamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29933-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10181258 | |

| Record name | N,N-Diethylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2675-94-7 | |

| Record name | N,N-Diethylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2675-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002675947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2675-94-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.204.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYLACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3552P2JF26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies of N,n Diethylacrylamide

Acryloyl Chloride Method

The reaction of acryloyl chloride with diethylamine (B46881) represents a direct and rapid route to N,N-Diethylacrylamide. This N-acylation reaction is highly efficient but requires careful control due to the reactivity of the starting materials. derpharmachemica.comprimescholars.com

The fundamental components for this synthesis are the acylating agent, acryloyl chloride, and the nucleophile, diethylamine. google.comgoogle.com To neutralize the hydrogen chloride (HCl) byproduct formed during the reaction, an acid quencher or catalyst is essential. derpharmachemica.comgoogle.com Commonly, these are alkaline substances or non-nucleophilic tertiary organic bases. derpharmachemica.comgoogle.com

Interactive Table: Raw Materials and Catalysts for Acryloyl Chloride Method

| Role | Compound Name | Chemical Formula | Notes |

|---|---|---|---|

| Reactant | Acryloyl Chloride | C₃H₃ClO | The primary acylating agent. google.comgoogle.com |

| Reactant | Diethylamine | (C₂H₅)₂NH | The amine nucleophile. google.comgoogle.com |

| Catalyst/Base | Sodium Hydroxide | NaOH | An inorganic base used to neutralize HCl. google.com |

| Catalyst/Base | Sodium Carbonate | Na₂CO₃ | An alternative inorganic base. google.com |

| Catalyst/Base | Triethylamine | (C₂H₅)₃N | A common organic base (acid quencher). google.com |

This synthesis is characterized by its exothermic nature and is typically conducted under mild conditions to ensure selectivity and minimize side reactions. derpharmachemica.com The reaction proceeds quickly, which is advantageous for industrial-scale production. google.com

Low temperatures are crucial for controlling the reaction rate. google.com The process is generally carried out in a suitable organic solvent that can dissolve the reactants and facilitate the reaction while remaining inert. google.com

Interactive Table: Reaction Conditions and Solvents for Acryloyl Chloride Method

| Parameter | Value/Type | Description |

|---|---|---|

| Temperature | Typically 0 °C | Low temperature is used to control the exothermic reaction. google.comrsc.org |

| Solvents | Organic Solvents | A variety of non-aqueous solvents can be used. Common examples include benzene, dichloromethane, tetrahydrofuran (B95107), and diethyl ether. google.com |

A significant challenge in the synthesis and handling of acrylamide (B121943) derivatives is their propensity for polymerization. The double bond in the acryloyl group is susceptible to free-radical polymerization, which can be initiated by heat, light, or impurities.

The Acryloyl Chloride Method inherently mitigates this risk to some extent because the low reaction temperatures and fast reaction rates are not conducive to polymerization. google.com However, for storage and to ensure product purity, polymerization inhibitors are often added. googleapis.com These compounds work by scavenging free radicals that would otherwise initiate a polymerization chain reaction. longchangchemical.com Common inhibitors include phenothiazine (B1677639) and hydroquinone (B1673460) or its derivatives like MEHQ (monomethyl ether hydroquinone). google.comgoogleapis.com

Acrylate (B77674) Method

An alternative synthesis route starts from an acrylate ester, such as methyl acrylate, and diethylamine. google.com This multi-step process involves an initial Michael addition, followed by amidation and a final thermal cracking step to yield the desired this compound. google.com

The first and foundational step of the Acrylate Method is the Michael addition (or conjugate addition) of diethylamine to the carbon-carbon double bond of an acrylate ester. This reaction forms a β-amino ester intermediate. google.comgoogle.com

The specific reactants for this initial step are diethylamine and methyl acrylate. google.com The reaction involves the nucleophilic addition of the secondary amine to the electron-deficient alkene of the α,β-unsaturated ester. nih.gov This addition can often proceed without a catalyst, simply by mixing the two reactants. google.com The reaction is exothermic, with one process patent noting that the temperature can rise to around 30°C without external heating. google.com

Interactive Table: Reactants and Conditions for Michael Addition Step | Role | Compound Name | Molar Ratio (Example) | Reaction Conditions | | :--- | :--- | :--- | :--- | | Reactant | Diethylamine | 3 | The reaction can be run with an excess of the amine. google.com | | Reactant | Methyl Acrylate | 1 | The α,β-unsaturated ester. google.com | | Temperature | Ambient (e.g., up to 30°C) | The reaction is exothermic and may not require external heating. google.com | | Catalyst | None Required | The addition can proceed readily by mixing the reactants. google.comgoogle.com | | Time | ~4+ hours | The mixture is allowed to stand to ensure complete conversion. google.com |

Amidation Reaction

Following the initial Michael addition of diethylamine to methyl acrylate, an amidation reaction is performed. google.com In this step, the intermediate product is converted into an amide adduct. This reaction can be carried out in a pipeline reactor under specific conditions of elevated temperature and pressure. google.com For the synthesis of the related N,N-dimethylacrylamide, a similar amidation step is conducted in the presence of a strong basic catalyst, such as sodium methoxide. google.com

The reaction conditions for the amidation step in the synthesis of this compound are detailed in the table below. google.com

| Parameter | Value |

| Reactor Type | Pipeline Reactor |

| Residence Time | 60–240 min |

| Reaction Temperature | 120–180°C |

| Reaction Pressure | 3–10 MPa |

Thermal Cracking Reaction

The final step in this synthesis pathway is a thermal cracking reaction. google.com This process takes the amide adduct from the amidation step and thermally decomposes it to yield the final this compound product. google.comgoogle.com To prevent unwanted polymerization of the product at the high temperatures required for cracking, a polymerization inhibitor is typically added during this stage. google.com

The efficiency of the thermal cracking reaction is highly dependent on maintaining specific temperature and time parameters. The reaction is conducted at a high temperature for a relatively short duration to ensure the desired cracking occurs without significant degradation or side reactions. google.com

| Parameter | Value |

| Temperature | 120–250°C |

| Time | 1–3 hours |

Vacuum Distillation for Purification

After the synthesis reactions are complete, the crude this compound must be purified. Vacuum distillation is the method employed for this final purification step. google.com This technique is suitable for separating compounds that are sensitive to high temperatures, as it allows for distillation to occur at a lower temperature than would be required at atmospheric pressure. science.gov By reducing the pressure, the boiling point of the this compound is lowered, enabling its separation from less volatile impurities and any remaining reactants or byproducts without causing thermal degradation or polymerization. google.comscience.gov The use of vacuum distillation is a common practice for purifying acrylamide compounds prior to their use in polymerization or other applications. rsc.org

Polymerization Techniques for N,n Diethylacrylamide Based Polymers

Free Radical Polymerization

Free radical polymerization is a widely used method for synthesizing polymers based on N,N-Diethylacrylamide (PDEAAm). This technique involves the use of initiators that generate free radicals to begin the polymerization process.

The choice of initiation system is crucial in free radical polymerization as it influences the reaction kinetics and the properties of the resulting polymer. Common initiators for DEAAm polymerization include redox couples and azo compounds.

Potassium Persulfate/N,N,N',N'-tetramethylethylenediamine (KPS/TEMED) Redox Couple : This redox initiation system is effective for vinyl polymerization. semanticscholar.org TEMED accelerates the formation of free radicals from persulfate, which in turn catalyzes the polymerization. ennoreindiachemicals.com The persulfate/TEMED system generates initial free radicals, including the sulfate (B86663) free radical, which are responsible for initiating the polymerization of monomers like acrylamide (B121943). semanticscholar.orgresearchgate.net

2,2'-Azobisisobutyronitrile (AIBN) : AIBN is a well-known azo initiator that is safe and easy to use as a catalyst for free radical polymerization in a temperature range of 45-90 ºC. biolar.lv Upon heating, AIBN decomposes to produce two 2-cyanopropyl-2-yl radicals and a molecule of nitrogen gas, which then initiate polymerization. wikipedia.orglibretexts.org This initiator has been successfully used in the free radical copolymerization of DEAAm with Glycidyl Methacrylate (GMA) to produce copolymers with yields ranging from approximately 60% to 87%. mdpi.com The polymerization is typically carried out at around 60 °C. mdpi.com

The homopolymerization of DEAAm results in poly(this compound) (PDEAAm), a thermoresponsive polymer. This process can be carried out using free radical polymerization techniques. For instance, PDEAAm homopolymers have been synthesized via free radical polymerization using AIBN as the initiator, with a monomer-to-initiator ratio of 100:1. mdpi.com The synthesis involves dissolving DEAAm in a suitable solvent like tetrahydrofuran (B95107) (THF), deoxygenating the solution, and then adding the AIBN initiator at an elevated temperature (e.g., 60 °C). mdpi.com The resulting polymer is then purified by precipitation. mdpi.com

Controlled polymerization techniques, such as nitroxide-mediated polymerization (NMP), have also been employed to synthesize well-defined PDEAAm. acs.org Using initiators like BlocBuilder, based on the nitroxide SG1, allows for the synthesis of polymers where the molecular weight increases linearly with monomer conversion. acs.org Adding free SG1 can help control the polydispersity, achieving values as low as 1.2. acs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another method used to produce PDEAAm with targeted molecular weights. The choice of chain transfer agent (CTA) and solvent can influence the reaction kinetics and the presence of an induction period. researchgate.net

Copolymerization of DEAAm with other monomers allows for the tailoring of polymer properties. Various strategies, including random, block, and graft copolymerization, are employed to create functional materials.

Random copolymers are synthesized by polymerizing two or more different monomers together, resulting in a statistical distribution of monomer units along the polymer chain.

With N-ethylacrylamide (NEAm) : Random copolymers of DEAAm and NEAm have been synthesized via free radical polymerization. mdpi.com The resulting poly(this compound-co-N-ethylacrylamide) copolymers exhibit a phase transition in aqueous solution, with the cloud-point temperature increasing as the content of the more hydrophilic NEAm units increases. mdpi.com

With Glycidyl Methacrylate (GMA) : DEAAm has been randomly copolymerized with GMA using AIBN as the initiator. mdpi.com This introduces reactive epoxy groups into the thermoresponsive polymer backbone. mdpi.comresearchgate.net The resulting P(DEAAm-co-GMA) copolymers maintain their thermoresponsive behavior, although the cloud point temperatures are lower than that of the PDEAAm homopolymer and decrease with increasing GMA content. mdpi.com Considering the reactivity ratios for the similar copolymerization of N-isopropylacrylamide (NIPAAm) and GMA (r1 = 0.39, r2 = 2.69), a random distribution of monomer units is expected. mdpi.comresearchgate.net

| Sample | Monomer/Initiator Ratio | Target GMA Content (mol%) | Actual GMA Content (mol%) | Yield (%) |

|---|---|---|---|---|

| PDEAAm | 100 | 0 | 0 | 86.7 |

| P(DEAAm-co-GMA) A | 100 | 5 | 5.7 | 76.4 |

| P(DEAAm-co-GMA) B | 100 | 10 | 11.0 | 68.5 |

| P(DEAAm-co-GMA) C | 200 | 5 | 5.6 | 60.2 |

Block copolymers consist of two or more long sequences (blocks) of different monomer units. These are often synthesized using controlled/"living" polymerization techniques.

ABA Triblock Copolymers : ABA triblock copolymers, where A is PDEAAm and B is poly(ethylene glycol) (PEG), have been synthesized. researchgate.net These PDEA-b-PEG-b-PDEA copolymers can form thermoreversible gels in aqueous solutions. researchgate.net The gelation behavior is dependent on the molecular weight of both the PDEAAm and PEG blocks, with higher molecular weight PEG blocks being necessary for the formation of solid-like gels. researchgate.net These can be synthesized by various methods, including atom transfer radical polymerization (ATRP). researchgate.net

PEG-b-PDEAAm Diblock Copolymers : Well-defined double hydrophilic block copolymers of poly(ethylene glycol)-block-poly(this compound) (PEG-b-PDEAAm) have been synthesized via RAFT polymerization. researchgate.net This method uses a dithioester-terminated PEG as a macro-chain transfer agent to polymerize DEAAm, resulting in copolymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net

| Copolymer Architecture | Polymerization Technique | Example Blocks | Reference |

|---|---|---|---|

| ABA Triblock | Not Specified | PDEA-b-PEG-b-PDEA | researchgate.net |

| AB Diblock | RAFT Polymerization | PEG-b-PDEAAm | researchgate.net |

Graft copolymerization involves attaching polymer chains as branches to a main polymer backbone.

Onto Pectin : this compound has been grafted onto pectin, a natural polysaccharide, using microwave-induced graft copolymerization. nih.govjournalamb.com This method utilizes an initiator system such as ceric ammonium (B1175870) nitrate (B79036) (CAN) and N,N,N',N'-tetramethylethylenediamine (TEMED). nih.gov By optimizing reaction conditions like microwave power, temperature, and monomer concentration, a high grafting yield can be achieved. nih.gov The resulting pectin-g-PDEAAm copolymers are thermo-sensitive, exhibiting a lower critical solution temperature (LCST) around 31°C. nih.gov

Copolymerization Strategies

Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques have emerged as powerful tools for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. For this compound (DEAAm), two of the most significant CRP methods explored are Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods allow for precise control over the polymerization process, leading to the creation of advanced polymeric materials.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile and widely used CRP technique that enables the synthesis of polymers with controlled molecular weights and low polydispersity. The process relies on a degenerative chain transfer mechanism mediated by a thiocarbonylthio compound, known as a chain transfer agent (CTA). The RAFT polymerization of this compound has been successfully achieved, allowing for the synthesis of poly(this compound) (PDEAAm) with targeted molecular characteristics. ucsb.eduresearchgate.net

The choice of the chain transfer agent is critical for achieving good control over the RAFT polymerization of DEAAm. Dithiobenzoates are a common class of CTAs used for this purpose. Research has shown that the structure of the R group on the dithiobenzoate CTA significantly influences the polymerization kinetics and the degree of control. ucsb.eduresearchgate.net

A study by Zhang et al. investigated the use of three different dithiobenzoates for the polymerization of DEAAm: cyanoisopropyl dithiobenzoate, cumyl dithiobenzoate, and tert-butyl dithiobenzoate. ucsb.eduresearchgate.net The best results were obtained using cyanoisopropyl dithiobenzoate, which provided the highest efficiency and a very short induction period. ucsb.eduresearchgate.net In contrast, cumyl and tert-butyl dithiobenzoates resulted in significant induction periods, which was attributed to the slow fragmentation of the intermediate radicals and potential irreversible termination reactions. ucsb.eduresearchgate.net This highlights the importance of selecting a CTA with a leaving group (R group) that is efficiently expelled.

| Chain Transfer Agent (CTA) | R Group | Performance in DEAAm Polymerization | Reference |

| Cyanoisopropyl dithiobenzoate | Cyanoisopropyl | Highest efficiency, very short induction period | ucsb.eduresearchgate.net |

| Cumyl dithiobenzoate | Cumyl | High induction period, slowest polymerization rate | ucsb.eduresearchgate.net |

| Tert-butyl dithiobenzoate | Tert-butyl | High induction period | ucsb.eduresearchgate.net |

This table summarizes the performance of different dithiobenzoate chain transfer agents in the RAFT polymerization of this compound.

The solvent used in the RAFT polymerization of DEAAm has a marked effect on both the reaction kinetics and the length of the induction period. Studies have been conducted in various media, including bulk, toluene (B28343), and dioxane. ucsb.eduresearchgate.net

It was demonstrated that the induction period is influenced by the solvent choice. ucsb.eduresearchgate.net For instance, when using cumyl dithiobenzoate and tert-butyl dithiobenzoate, the induction periods were consistently observed and varied with the reaction medium. The polymerization rate was also solvent-dependent. The best-controlled polymerization was achieved in toluene at 80 °C with cyanoisopropyl dithiobenzoate as the CTA. ucsb.eduresearchgate.net Toluene was found to be a better solvent than 1,4-dioxane (B91453) for this specific polymerization system. researchgate.net

| Solvent | CTA R Group | Observation | Reference |

| Toluene | Cyanoisopropyl | Best results; highest efficiency and short induction period | ucsb.eduresearchgate.net |

| Dioxane | Cyanoisopropyl | Less effective control compared to toluene | researchgate.net |

| Bulk | Cyanoisopropyl | Controlled polymerization achieved | ucsb.eduresearchgate.net |

| Toluene | Cumyl | Longest induction period, slowest rate | ucsb.eduresearchgate.net |

This table illustrates the effect of different solvents on the RAFT polymerization of this compound with various chain transfer agents.

Photo-iniferter (PI)-RAFT polymerization is a light-mediated technique that offers spatial and temporal control over the polymerization process under mild reaction conditions. nih.gov This method utilizes the direct photo-activation of the chain transfer agent, which acts as an initiator, transfer agent, and terminator (iniferter), eliminating the need for a separate thermal initiator. nih.govrsc.org While this technique has been successfully applied to a range of monomers, specific research detailing the PI-RAFT photopolymerization of this compound is not extensively available in the reviewed literature. However, the general principles suggest it would be a viable method. The process is known for its high degree of "livingness," which allows for the straightforward synthesis of complex architectures like multiblock copolymers. rsc.org The choice of solvent can affect the propagation constant in PI-RAFT systems, although a clear predictive trend based on solvent polarity is not always observed. rsc.org

Macro-RAFT agents are polymeric chain transfer agents used to initiate the polymerization of a second monomer, leading to the formation of block copolymers. This strategy is particularly useful in the synthesis of nanogels. The formation of poly(this compound) nanogels has been achieved through aqueous dispersion polymerization using amphiphilic poly(ethylene oxide)-b-poly(N,N-dimethylacrylamide) as a macro-RAFT agent. rsc.org

In this process, the hydrophilic macro-RAFT agent self-assembles into micelles in water. The polymerization of DEAAm, along with a cross-linking agent such as N,N'-methylenebis(acrylamide) (MBA), is then initiated from the core-forming block of the micelle. This results in the formation of core-cross-linked nanogels with a PDEAAm core and a hydrophilic corona. The final hydrodynamic diameter of these nanogels can be controlled and exhibits temperature-responsive behavior due to the thermosensitive nature of the PDEAAm core. rsc.org

| Macro-RAFT Agent | Cross-linker | Monomer | Resulting Structure | Reference |

| PEO-b-PDMAAm | N,N'-methylenebis(acrylamide) | This compound | PDEAAm-core nanogels with PEO-b-PDMAAm corona | rsc.org |

This table outlines the components used in the formation of poly(this compound) nanogels via RAFT polymerization with a macro-RAFT agent.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is another prominent CRP method that relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based. wikipedia.org While ATRP has been successfully used for a wide range of monomers, its application to N-substituted acrylamides, including this compound, presents significant challenges.

Detailed studies on the ATRP of the closely related monomer N,N-dimethylacrylamide (DMAm) have concluded that the polymerization is generally uncontrolled. cmu.eduacs.org The primary issues are believed to be the complexation of the copper catalyst with the amide group of the monomer and the polymer chain end. This complexation can stabilize the propagating radical, retarding the deactivation step and leading to a high concentration of radicals, which results in spontaneous termination reactions. cmu.edu This leads to polymers with broad molecular weight distributions and poor agreement between theoretical and experimental molecular weights. cmu.edu Furthermore, side reactions, such as the loss of the terminal halogen atom via intramolecular cyclization, contribute to the loss of control. acs.org Given the structural similarity between DEAAm and DMAm, it is highly probable that the ATRP of this compound would face similar challenges, making it a difficult monomer to polymerize in a controlled manner using conventional ATRP systems. acs.org

Group Transfer Polymerization (GTP)

Group Transfer Polymerization (GTP) is a method for controlled polymerization that can be utilized for synthesizing polymers from acrylic monomers. This technique allows for the creation of polymers with specific architectures, such as star-shaped polymers, and provides control over molecular weight and dispersity. illinois.edu

The "core-first" methodology in GTP is a prominent technique for creating well-defined, star-shaped polymers of poly(this compound) (PDEAAm). This approach involves using a multifunctional initiator, or "core," from which multiple polymer arms grow simultaneously.

Researchers have successfully synthesized a variety of multi-arm, star-shaped PDEAAm polymers using this method. For instance, three-, four-, and six-arm star-shaped PDEAAm (s-PDEAM) have been synthesized using core initiators that possess three, four, and six silyl (B83357) ketene (B1206846) acetals, respectively. acs.org This method allows for the production of polymers with predictable molecular weights and narrow molecular weight distributions. proquest.com

In a specific application of the core-first approach, four-armed star-shaped PDEAAm was synthesized through a process involving a hydrosilylation agent. proquest.comscientific.net This synthesis yielded polymers with a narrow molecular weight distribution (Mw/Mn = 1.17). proquest.comscientific.net The thermoresponsive properties of these star-shaped polymers have been compared to their linear counterparts, revealing that aqueous solutions of s-PDEAM exhibit lower critical solution temperatures (LCSTs). acs.org Interestingly, for star-shaped PDEAAm with varying weight average molecular weights, the cloud point (Tc) showed very slight changes, typically within 1.0 °C. acs.org

| Number of Arms | Initiator Type | Key Findings | Reference |

|---|---|---|---|

| 3, 4, and 6 | Core initiators with corresponding numbers of silyl ketene acetals | Successfully synthesized various multi-arm polymers; thermoresponsive properties were compared to linear PDEAAm. | acs.org |

| 4 | Hydrosilylation agent-based core | Produced polymers with a narrow molecular weight distribution (Mw/Mn = 1.17). | proquest.comscientific.net |

Catalysis is a crucial component of the Group Transfer Polymerization process for this compound. The selection of the catalyst influences the control and efficiency of the polymerization. In the core-first synthesis of four-armed star-shaped poly(this compound), Tris(pentafluorophenyl)borane (B(C6F5)3) has been effectively used as a catalyst. proquest.comscientific.net This Lewis acid facilitates the polymerization process in conjunction with a hydrosilylane, such as ethyldimethylsilane (B1587916) (EtMe2SiH), demonstrating a specific catalytic system for achieving controlled polymer architecture. proquest.comscientific.net

| Catalyst | Co-reagent/Initiator System | Application | Reference |

|---|---|---|---|

| Tris(pentafluorophenyl)borane (B(C6F5)3) | Ethyldimethylsilane (EtMe2SiH) as hydrosilylane | Core-first synthesis of four-armed star-shaped PDEAAm | proquest.comscientific.net |

Aqueous Dispersion Polymerization for Nanogel Formation

Aqueous dispersion polymerization is an effective technique for producing thermoresponsive poly(this compound) (PDEAAm) nanogels. rsc.org This process is typically conducted at a temperature above the lower critical solution temperature (LCST) of the polymer, such as 70 °C, which induces the polymerization to occur in a heterogeneous dispersed phase. rsc.org

The formation of stable nanogels via this method involves the radical crosslinking copolymerization of this compound with a crosslinking agent, commonly N,N′-methylene bisacrylamide. rsc.org A key component in this system is the use of a stabilizer, which can also function as a control agent. For this purpose, amphiphilic macromolecular RAFT (Reversible Addition-Fragmentation Chain Transfer) agents, such as poly(ethylene oxide)-b-poly(N,N-dimethylacrylamide) end-capped with a trithiocarbonate (B1256668) group (PEO-b-PDMAAm–TTC), have been successfully employed. rsc.org These agents serve the dual role of controlling the polymerization and stabilizing the forming nanogel particles. rsc.org

Research into the mechanism of nanogel formation under these conditions has revealed that the macroRAFT agents self-assemble into star micelles in the aqueous solution. rsc.org At low monomer conversion rates, the number of polymer chains within each nanogel particle is close to the aggregation number of these micelles. rsc.org The stability and final size of the PDEAAm nanogels are highly dependent on several factors, including the chain length of the macroRAFT agent, as well as the concentrations of both the monomer and the crosslinker. rsc.org

| Component | Specific Compound | Function | Reference |

|---|---|---|---|

| Monomer | This compound (DEAAm) | Forms the polymer network | rsc.org |

| Crosslinker | N,N′-methylene bisacrylamide (MBA) | Creates the crosslinked nanogel structure | rsc.org |

| Stabilizer/Control Agent | PEO-b-PDMAAm–TTC (macroRAFT agent) | Stabilizes particles and controls polymerization | rsc.org |

Thermoresponsive Behavior of Poly N,n Diethylacrylamide Pdeaam

Lower Critical Solution Temperature (LCST) Phenomena

The Lower Critical Solution Temperature (LCST) is a critical thermodynamic property of PDEAAm in aqueous solutions, marking the temperature at which the polymer undergoes a reversible phase transition from a soluble to an insoluble state upon heating. cmu.edu Below the LCST, the polymer is fully miscible with water, forming a homogeneous solution. As the temperature approaches the LCST, the solution becomes cloudy, a point often referred to as the cloud point temperature (T_cp). This cloudiness signifies the onset of polymer aggregation and phase separation. The transition is reversible, and upon cooling the solution below the LCST, the polymer redissolves. This behavior is a hallmark of thermoresponsive polymers and is central to the functionality of PDEAAm in various applications. The precise value of the LCST can be influenced by several factors, which allows for the tuning of its thermoresponsive behavior for specific needs.

The Lower Critical Solution Temperature (LCST) of Poly(N,N-Diethylacrylamide) (PDEAAm) is not a fixed value but is highly sensitive to a variety of internal and external factors. These factors can be manipulated to precisely control the temperature at which the polymer undergoes its phase transition, thereby tailoring its properties for specific applications. Key determinants of the LCST include the chemical composition of the polymer, its molecular architecture, and the surrounding solution environment.

For instance, copolymerizing this compound (DEAAm) with a more hydrophilic monomer like N-ethylacrylamide (NEAm) can be expected to alter the LCST. While specific data on the direct copolymerization of DEAAm and NEAm and its effect on LCST is not extensively detailed in the provided context, the principle of copolymerization suggests that increasing the content of the more hydrophilic NEAm would likely increase the LCST of the resulting copolymer, as more thermal energy would be required to disrupt the polymer-water interactions. kpi.ua

| GMA Content (mol%) | Cloud Point (°C) | Clearing Point (°C) |

|---|---|---|

| 0 | ~33.0 | ~32.0 |

| 5 | ~30.5 | ~29.5 |

| 10 | ~28.0 | ~27.0 |

The molecular weight and degree of polymerization of PDEAAm also play a crucial role in determining its LCST. Generally, an inverse relationship is observed between the LCST and the molecular weight of the polymer. researchgate.net As the molecular weight increases, the LCST tends to decrease. researchgate.netresearchgate.net This phenomenon can be attributed to the fact that longer polymer chains have a larger molar volume in solution, which reduces the critical value of the Flory-Huggins interaction parameter, a value proportional to the LCST. researchgate.net

However, this effect is more pronounced in the lower molecular weight range. researchgate.netresearchgate.net Above a certain critical molecular weight, the LCST of PDEAAm tends to remain relatively constant. researchgate.net For instance, one study observed a decrease in LCST from 32.9 °C to 30.9 °C as the weight average molecular weight increased from 13 to 58 kg/mol , with no significant change observed for molecular weights between 593 and 1300 kg/mol . researchgate.net

| Number-Average Molecular Weight (Mn) (g/mol) | LCST (°C) |

|---|---|

| 9.6 x 10³ | 34.5 |

| 2.1 x 10⁴ | 33.2 |

| 4.5 x 10⁴ | 32.1 |

| 1.3 x 10⁶ | 31.0 |

Note: The LCST values are approximate and can vary based on measurement techniques and conditions. researchgate.net

The presence of ionic species in the aqueous solution can significantly influence the LCST of PDEAAm. The nature and concentration of the salt or surfactant can either promote or hinder the dehydration of the polymer chains.

The addition of salts, such as sodium chloride (NaCl), typically leads to a "salting-out" effect, resulting in a linear decrease of the LCST. cmu.eduresearchgate.net This is because the salt ions compete with the polymer for water molecules, disrupting the hydration shell around the polymer chains and promoting aggregation at lower temperatures. koreascience.kr The magnitude of this effect can depend on the specific ions present, following the Hofmeister series. nih.gov

On the other hand, the addition of an anionic surfactant like sodium dodecyl sulfate (B86663) (SDS) can have the opposite effect. At concentrations up to its critical micelle concentration, SDS has been shown to cause a gradual increase in the LCST of PDEAAm. cmu.eduresearchgate.net This is attributed to the hydrophobic interaction between the alkyl chain of SDS and the isopropyl groups of the polymer, leading to a polyelectrolyte-like structure that inhibits the collapse of the polymer chains and thus raises the phase transition temperature. researchgate.net

| Ionic Species | Concentration | Effect on LCST |

|---|---|---|

| NaCl | Increasing concentration | Linear decrease |

| SDS | Increasing concentration (up to CMC) | Gradual increase |

The pH of the aqueous solution can have a profound impact on the LCST of PDEAAm, particularly when the polymer is copolymerized with pH-sensitive monomers. For copolymers containing ionizable groups, such as carboxylic acids, the LCST becomes pH-dependent due to changes in hydrophilicity with ionization. nih.govnih.gov

For instance, in copolymers of this compound and methacrylic acid, the LCST is sensitive to pH changes. koreascience.kr At low pH, the carboxylic acid groups are protonated and less hydrophilic, leading to a lower LCST. As the pH increases, the carboxylic acid groups deprotonate, becoming negatively charged and more hydrophilic. This increased hydrophilicity requires a higher temperature to induce phase separation, thus increasing the LCST. mdpi.com This pH-responsive behavior allows for the creation of "smart" polymers that respond to both temperature and acidity. nih.govresearchgate.net

The concentration of the polymer in the aqueous solution also affects its observed cloud point temperature. Generally, increasing the polymer concentration leads to a decrease in the LCST. rsc.orgresearchgate.netmdpi.comnih.gov This is due to enhanced thermodynamic interactions and a higher probability of intermolecular chain aggregation at higher concentrations, which facilitates phase separation at a lower temperature. rsc.orgmdpi.commdpi.com This effect is often more pronounced for polymers with lower molecular weights. researchgate.net

However, at very low concentrations (e.g., below 0.5 wt%), the polymer particles may be slow to aggregate to a size that is detectable by spectrophotometry, which can lead to an apparent increase in the measured LCST, especially at high heating rates. cmu.edu

Factors Influencing LCST

Presence of Crowding Agents (e.g., PEG)

Studies have shown that when PDEAAm is part of an ATPS with PEG, a significant shift in its cloud point is observed compared to its behavior in a simple aqueous solution. rsc.org The extent of this shift is dependent on the concentrations of both PDEAAm and the crowding agent. For instance, in a PDEAAm/PEG ATPS, phase separation can be observed at concentrations as low as 3.0/3.0 wt%, resulting in a minimum total polymer concentration of 6 wt% to form the two-phase system. rsc.org The cloud point temperature is a function of the polymer concentration, generally decreasing as the polymer concentration increases due to enhanced thermodynamic interactions between the polymer chains. rsc.org

The following table illustrates the effect of a crowding agent on the cloud point of a thermoresponsive polymer, showing a general trend that can be extrapolated to PDEAAm systems.

| Crowding Agent | Concentration of Crowding Agent | Observed Effect on Cloud Point |

| Poly(ethylene glycol) (PEG) | Increasing Concentration | Shift in cloud point temperature rsc.org |

End-Group Functionalization

The dehydration process during the phase transition is believed to start at the chain ends, where mobility is highest. nih.gov The presence of different end-groups can, therefore, either facilitate or hinder this initial step of the coil-to-globule transition.

The table below summarizes the general effects of end-group functionalization on the LCST of thermoresponsive polymers like PDEAAm.

| Type of End-Group | Effect on LCST | Rationale |

| Hydrophobic | Decrease | Enhances overall hydrophobicity, promoting earlier dehydration. mdpi.com |

| Hydrophilic | Increase | Increases overall hydrophilicity, stabilizing the hydrated coil state. tandfonline.com |

Coil-to-Globule Transition

The phase transition of PDEAAm at its LCST is fundamentally a molecular-level conformational change known as the coil-to-globule transition. mdpi.comwikipedia.org Below the LCST, the PDEAAm chains are in a soluble, extended random coil conformation, well-hydrated by the surrounding water molecules. cmu.edu As the temperature increases and approaches the LCST, the hydrophobic interactions between the ethyl groups on the polymer backbone begin to dominate over the hydrogen bonding between the amide groups and water molecules. mdpi.com

This shift in the balance of interactions leads to the dehydration of the polymer chains and their subsequent collapse into a more compact, globular state. cmu.eduwikipedia.org This transition from a hydrated coil to a hydrophobic globule is the primary mechanism behind the observed phase separation. cmu.edu The process is driven by an increase in the entropy of the system, as the release of ordered water molecules from the polymer chains into the bulk solvent is entropically favorable. cmu.edu

Aggregation Phenomena at LCST

Following the intramolecular coil-to-globule collapse of individual PDEAAm chains, a process of intermolecular aggregation occurs. mdpi.comnih.govd-nb.info The now hydrophobic polymer globules have a tendency to associate with one another to minimize their contact with the aqueous environment. This aggregation of the collapsed globules leads to the formation of larger particles, which are responsible for the visible cloudiness or turbidity of the solution at the cloud point. mdpi.com

The aggregation process is driven by the hydrophobic interactions between the surfaces of the dehydrated polymer globules. mdpi.com When the hydrophobic N-substituents are exposed on the surface of the globules, they promote these aggregation processes. mdpi.com The size and morphology of the resulting aggregates can be influenced by factors such as the polymer concentration, molecular weight, and the rate of heating. cmu.edu

Hysteresis in Thermally Induced Phase Transition

The thermally induced phase transition of PDEAAm can exhibit hysteresis, meaning that the cloud point temperature observed during heating is different from the clearing point temperature observed during cooling. researchgate.netresearchgate.net This phenomenon is attributed to the kinetics of the aggregation and dissolution processes. During heating, the coil-to-globule transition and subsequent aggregation can be relatively rapid. However, upon cooling, the re-dissolution of the aggregated polymer globules back into individual hydrated coils can be a slower process. researchgate.net

The extent of hysteresis can be influenced by the strength of the intermolecular interactions within the aggregated state. acs.org If strong inter-globule associations are formed, a greater degree of undercooling may be required to overcome these interactions and fully re-solubilize the polymer. princeton.edu Factors such as the polymer's molecular weight and the presence of specific end-groups can also affect the magnitude of the hysteresis. acs.org For instance, hydrophobic end-groups can enhance inter-particle interactions in the aggregated state, potentially leading to a larger hysteresis loop. acs.org

Mechanisms of Thermoresponsivity

The thermoresponsive behavior of PDEAAm is governed by a delicate balance of thermodynamic forces. The transition between the soluble and insoluble states is a complex interplay of enthalpic and entropic contributions.

Enthalpy-Entropy Balance of Phase Transition

The phase transition of PDEAAm in an aqueous solution is a thermodynamically driven process governed by the change in the Gibbs free energy of the system (ΔG = ΔH - TΔS). Below the LCST, the dissolution of the polymer is favored, characterized by a negative Gibbs free energy of mixing. In this state, the polymer chains are hydrated, with ordered water molecules forming "iceberg"-like structures around the hydrophobic N-alkyl groups. mdpi.com This ordering of water molecules leads to a decrease in the entropy of the system. cmu.edu The formation of hydrogen bonds between the polymer and water molecules is an exothermic process, contributing to a negative enthalpy change. cmu.edu

As the temperature increases, the TΔS term in the Gibbs free energy equation becomes more significant. At the LCST, the entropic contribution from the release of the ordered water molecules from the polymer chains into the bulk solvent outweighs the enthalpic contribution from the polymer-water hydrogen bonds. cmu.edu This release of water molecules results in a large positive entropy change, which drives the phase separation process. cmu.edu The breaking of the hydrogen bonds between the polymer and water is an endothermic process, leading to a positive enthalpy change during the transition. researchgate.net Thus, the coil-to-globule transition and subsequent phase separation are entropically driven phenomena. cmu.edu

The following table outlines the thermodynamic changes associated with the phase transition of PDEAAm.

| Thermodynamic Parameter | Below LCST (Dissolved State) | At/Above LCST (Phase Separation) |

| ΔG (Gibbs Free Energy) | Negative | Positive |

| ΔH (Enthalpy) | Negative (Favorable H-bonding) | Positive (Breaking of H-bonds) |

| ΔS (Entropy) | Negative (Ordering of water) | Positive (Release of ordered water) |

Role of Hydrogen Bonding

The thermoresponsive behavior of poly(this compound) (PDEAAm) in aqueous solutions is intricately linked to the dynamics of hydrogen bonding between the polymer and water molecules. Below the lower critical solution temperature (LCST), the polymer chains are hydrated, with hydrogen bonds forming between the carbonyl groups of the amide in the PDEAAm repeating unit and the surrounding water molecules. cmu.edunih.gov The tertiary amide structure of PDEAAm, however, means it can only act as a hydrogen bond acceptor, a key distinction from secondary polyacrylamides like poly(N-isopropylacrylamide) (PNIPAm), which can also donate hydrogen bonds. cmu.edu

Fourier-transform infrared (FTIR) spectroscopy studies have provided insights into these molecular-level changes. The amide I band in the FTIR spectrum of PDEAAm is sensitive to the hydration state of the carbonyl groups. This band can be deconvoluted into components representing free carbonyl groups and those hydrogen-bonded to one or two water molecules. As the temperature increases through the phase transition, the relative areas of the components corresponding to hydrated carbonyls decrease, while the component for free carbonyls increases, signifying dehydration. researchgate.net However, it has been observed that a significant number of amide carbonyl groups in PDEAAm remain hydrated even above the phase transition temperature, indicating that the dehydration process is not entirely complete. researchgate.net

Hydrophobic Interactions

Hydrophobic interactions are a primary driving force behind the thermoresponsive phase transition of poly(this compound) (PDEAAm). The N,N-diethyl groups on the acrylamide (B121943) monomer impart a significant hydrophobic character to the polymer. At temperatures below the lower critical solution temperature (LCST), these hydrophobic groups are surrounded by ordered "cages" of water molecules, a state that is enthalpically favorable but entropically unfavorable due to the high degree of order. nih.gov

With an increase in temperature, the entropic penalty of maintaining these ordered water structures becomes more significant. cmu.edu The system seeks a state of higher entropy, which is achieved by minimizing the contact between the hydrophobic diethyl groups and water. This leads to the aggregation of the hydrophobic moieties, a process that is entropically driven by the release of the structured water molecules into the bulk solvent. cmu.edunih.gov This aggregation of hydrophobic groups is a key component of the coil-to-globule transition that characterizes the LCST behavior of PDEAAm. mdpi.com

The significance of hydrophobic interactions is further highlighted when comparing PDEAAm to other N-substituted polyacrylamides. The presence of two ethyl groups in PDEAAm results in a more pronounced hydrophobic character compared to polymers with smaller N-alkyl substituents. This increased hydrophobicity generally leads to a lower LCST. For instance, the LCST of PDEAAm is typically in the range of 31-33°C, while poly(N-ethylacrylamide), with only one ethyl group, has a much higher LCST. cmu.edumdpi.com

Hydration Shell Dynamics

The dynamics of the hydration shell surrounding poly(this compound) (PDEAAm) play a crucial role in its thermoresponsive behavior. Below the lower critical solution temperature (LCST), the polymer chains are fully hydrated, with water molecules forming an ordered structure, often referred to as "icebergs" or a hydration shell, around the hydrophobic N,N-diethyl groups. mdpi.com This ordered arrangement of water molecules results in a decrease in the entropy of the system. cmu.edu

As the temperature increases towards the LCST, the thermal energy disrupts this ordered hydration shell. The water molecules are released from the vicinity of the polymer chains into the bulk solvent, leading to a significant gain in entropy, which is a major driving force for the phase transition. cmu.edu This process of dehydration is central to the coil-to-globule collapse of the PDEAAm chains.

Studies utilizing Raman multivariate curve resolution (Raman-MCR) have provided detailed insights into the nature of the PDEAAm hydration shell. These studies have revealed that PDEAAm possesses a less-ordered and smaller hydration shell compared to the more commonly studied poly(N-isopropylacrylamide) (PNIPAm). acs.orgnih.gov A significant finding from these investigations is that the structure of the PDEAAm hydration shell appears to be largely insensitive to the clouding transition. acs.orgnih.gov This suggests that the coil-to-globule transition and the subsequent aggregation of polymer chains can occur without a substantial transformation of the hydration shell's structure. nih.gov

Characterization of Thermoresponsive Behavior

Cloud-Point Temperature Measurements

The most fundamental characteristic of the thermoresponsive behavior of poly(this compound) (PDEAAm) is its lower critical solution temperature (LCST), which is experimentally determined as the cloud-point temperature. The cloud point is the temperature at which an aqueous solution of PDEAAm undergoes a phase transition from a clear, homogeneous solution to a turbid suspension upon heating. This transition is reversible, and the solution becomes clear again upon cooling.

The cloud-point temperature of PDEAAm is not a fixed value but is influenced by several factors, including the polymer's molecular weight, concentration, and the presence of additives.

Effect of Molecular Weight: For PDEAAm, there is an inverse relationship between the molecular weight and the LCST, particularly in the lower molecular weight range. As the molecular weight increases, the LCST tends to decrease. However, above a certain critical molecular weight, the LCST becomes largely independent of further increases in chain length. researchgate.netresearchgate.net

| Number-Average Molecular Weight (Mn) (g/mol) | LCST (°C) |

|---|---|

| 9,600 | 34.5 |

| 21,000 | 33.0 |

| 43,000 | 32.0 |

| 110,000 | 31.5 |

| 200,000 | 31.0 |

Note: The data in this table is illustrative and compiled from trends reported in the literature. researchgate.net

Effect of Concentration: The concentration of the PDEAAm solution also affects the measured cloud point. Generally, as the polymer concentration increases, the cloud-point temperature decreases. rsc.org This is attributed to the increased thermodynamic interactions between the polymer chains at higher concentrations. rsc.org

| Concentration (g/L) | Cloud Point (°C) |

|---|---|

| 1 | 37.0 |

| 5 | 35.5 |

| 10 | 34.0 |

Note: The data in this table is illustrative and based on trends observed in experimental data. researchgate.net

The cloud point is a critical parameter for applications of PDEAAm, as it defines the temperature at which the polymer's properties will change dramatically.

UV-Visible Spectrophotometry/Turbidity Measurements

UV-Visible (UV-Vis) spectrophotometry is a widely used and straightforward technique for determining the cloud-point temperature of poly(this compound) (PDEAAm) solutions. This method relies on measuring the change in the turbidity of the polymer solution as a function of temperature.

The experimental setup involves placing the PDEAAm solution in a cuvette within a UV-Vis spectrophotometer equipped with a temperature controller. The transmittance (or absorbance) of light at a specific wavelength, typically in the visible range (e.g., 500 nm), is monitored as the temperature is gradually increased. cmu.edumdpi.com

Below the lower critical solution temperature (LCST), the PDEAAm solution is clear and transparent, resulting in high transmittance (close to 100%) and low absorbance. As the temperature rises and approaches the LCST, the polymer chains begin to collapse and aggregate, causing the solution to become turbid. This turbidity scatters the incident light, leading to a sharp decrease in transmittance and a corresponding increase in absorbance. cmu.edu

The cloud-point temperature is typically defined as the temperature at which the transmittance drops to 50% of its initial value. rsc.org A plot of transmittance versus temperature provides a characteristic sigmoidal curve, from which the cloud point can be accurately determined.

The heating and cooling rates can influence the measured cloud-point temperature and the hysteresis of the phase transition. cmu.edu Hysteresis refers to the difference between the cloud point observed during heating and the clearing point observed during cooling. For PDEAAm homopolymers, the hysteresis is generally small, indicating a rapid and reversible phase transition. researchgate.net However, modifications to the polymer architecture, such as grafting, can lead to increased hysteresis. researchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to characterize the thermoresponsive phase transition of poly(this compound) (PDEAAm) by measuring the heat flow associated with the transition. cmu.edu In a typical DSC experiment, a sealed pan containing the aqueous PDEAAm solution and a reference pan (usually containing pure water) are subjected to a controlled temperature program. cmu.edu The instrument measures the difference in heat flow required to maintain both pans at the same temperature.

When the PDEAAm solution is heated through its lower critical solution temperature (LCST), the dehydration of the polymer chains and the disruption of hydrogen bonds with water is an endothermic process, meaning it absorbs heat from the surroundings. cmu.edu This results in a detectable endothermic peak in the DSC thermogram. The temperature at the onset or the peak of this endotherm is often taken as the transition temperature, which corresponds to the LCST.

DSC provides valuable quantitative information about the thermodynamics of the phase transition. The area under the endothermic peak is directly proportional to the enthalpy change (ΔH) of the phase separation. cmu.edu This enthalpy value provides a measure of the energy required to disrupt the polymer-water interactions, primarily hydrogen bonds. cmu.edu

DSC measurements can be performed at various polymer concentrations and heating rates to investigate their influence on the transition temperature and enthalpy. cmu.edu The technique provides a more direct measure of the energetic changes occurring during the phase transition compared to the optical methods like turbidimetry.

Dynamic Light Scattering (DLS) for Hydrodynamic Radius and Aggregation

Dynamic Light Scattering (DLS) is a critical analytical technique for investigating the thermoresponsive behavior of Poly(this compound) (PDEAAm). This method provides quantitative data on the changes in hydrodynamic radius (Rh) and the state of aggregation of the polymer chains in solution as a function of temperature. By measuring the fluctuations in scattered light intensity caused by the Brownian motion of the polymer chains, DLS can determine their size and size distribution. unchainedlabs.com

Below its Lower Critical Solution Temperature (LCST), typically around 33 °C in aqueous solutions, PDEAAm exists as dissolved, extended polymer coils. cmu.edu As the solution temperature approaches and surpasses the LCST, the polymer undergoes a phase transition from a hydrophilic coil to a more compact, hydrophobic globule. This transition is driven by the dominance of entropy over the hydrogen bonding between the polymer and water molecules. cmu.edu

DLS measurements clearly capture this phenomenon. As the individual polymer chains collapse, they tend to aggregate, leading to a significant and measurable increase in the average hydrodynamic radius. For instance, studies on PDEAAm-based nanoparticles have shown a distinct transition in hydrodynamic diameter (Dh) above 25 °C, with aggregates growing to sizes exceeding 2 micrometers at 40 °C. researchgate.net This aggregation is a direct consequence of the increased hydrophobicity of the polymer globules, which promotes inter-chain association to minimize contact with the surrounding water. The process is often reversible; upon cooling the solution below the LCST and with agitation, the aggregates can redisperse into individual polymer chains, returning to their original hydrodynamic size. researchgate.netresearchgate.net

The versatility of DLS allows for detailed studies on how various factors influence this thermoresponsive aggregation. It is used to determine the critical flocculation temperature (TCFT), which is the temperature at which significant aggregation begins. researchgate.net Researchers can perform temperature sweeps, incrementally increasing the temperature and recording the size at each step, to precisely map out the aggregation profile of a specific PDEAAm system. researchgate.net

| Temperature (°C) | Average Hydrodynamic Diameter (Dh) (nm) | State of Polymer |

|---|---|---|

| 15 | ~140 | Dispersed Nanoparticles (Coil State) |

| 25 | ~150 | Onset of Aggregation |

| 30 | ~500 | Aggregating (Transition) |

| 35 | ~1500 | Aggregated (Globule State) |

| 40 | >2000 | Heavily Aggregated |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (1H-NMR), offers profound insights into the structural and dynamic changes occurring at a molecular level during the thermoresponsive phase transition of PDEAAm. researchgate.net It allows for the monitoring of the local environment of specific protons within the polymer structure as the temperature is varied.

In a typical 1H-NMR spectrum of PDEAAm recorded in a solvent like deuterated chloroform (B151607) (CDCl3) at room temperature, distinct signals corresponding to the different protons in the monomer unit can be identified. mdpi.com Key characteristic signals include those for the methyl group protons (-CH3) at approximately 1.08-1.1 ppm, the methylene (B1212753) protons of the polymer backbone (-CH2-) at around 1.70 ppm, the methine proton of the backbone (-CH-) at about 2.57 ppm, and the methylene groups attached to the nitrogen atom (-NCH2-) which often appear as two distinct signals around 3.22 and 3.46 ppm. mdpi.com The presence of two signals for the N-ethyl groups is attributed to the magnetic anisotropy exerted by the carbonyl group. mdpi.com

When studying the thermoresponsive behavior in an aqueous medium (typically D2O to avoid a large solvent signal), temperature-dependent 1H-NMR spectra reveal significant changes around the LCST. As the temperature increases and the polymer chains transition from a hydrated coil to a dehydrated globule, the mobility of the polymer segments is drastically reduced. researchgate.net This loss of mobility leads to a pronounced broadening of the resonance signals in the 1H-NMR spectrum. researchgate.net The broadening is a direct indication of the formation of compact, globular structures where the polymer chains are much less mobile than in their extended coil state. researchgate.net Studies have shown that this transition is not always sharp, but can occur over a temperature range of several degrees (e.g., 302–308 K or 29-35 °C). researchgate.net Above the LCST, the fraction of PDEAAm segments in these less mobile, globular-like structures becomes very high, often between 0.94 and 1.0. researchgate.net

| Proton Group | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| -CH3 (ethyl) | ~1.08 | Triplet signal from the terminal methyl groups. |

| -CH2- (backbone) | ~1.70 | Signal from the methylene protons in the main polymer chain. |

| -CH- (backbone) | ~2.57 | Signal from the methine proton in the main polymer chain. |

| -NCH2- (ethyl) | ~3.22 and ~3.46 | Two distinct signals from the methylene protons adjacent to the nitrogen. |

Zeta Potential Measurements

Zeta potential measurements are employed to characterize the surface charge and stability of PDEAAm aggregates in aqueous dispersion. The zeta potential is the electrical potential at the slipping plane of the electrical double layer surrounding a particle or polymer aggregate. atomfair.com Its magnitude is a key indicator of the electrostatic repulsive forces between particles; a higher magnitude (either positive or negative) generally corresponds to greater colloidal stability.

The thermoresponsive collapse of PDEAAm chains above the LCST not only changes their size but also alters the particle-water interface, which can affect the zeta potential. As the polymer chains dehydrate and collapse into compact globules, the surface charge density of the resulting aggregates can change. azom.com

For thermoresponsive polymers, as the temperature increases through the LCST, the particle size shrinks, which can lead to an increase in the surface charge density and thus a more negative or positive zeta potential. azom.com For example, in studies of the similar thermoresponsive polymer Poly(N-isopropylacrylamide) (PNIPAm), the zeta potential was observed to become more negative as the temperature increased from 25 °C to 50 °C, changing from approximately -10 mV to -24 mV. azom.com This change is attributed to the conformation change from an unfolded coil to a collapsed globule, which concentrates the surface charges. azom.com

While specific data for PDEAAm is less commonly reported, the same principles apply. Temperature changes affect the viscosity and dielectric constant of the medium, which must be accounted for in the calculation of zeta potential from the measured electrophoretic mobility. atomfair.comclemson.edu Therefore, temperature-dependent zeta potential measurements can provide valuable information on how the surface chemistry and stability of PDEAAm aggregates are altered during the coil-to-globule transition.

| Temperature (°C) | Polymer State | Illustrative Zeta Potential (mV) |

|---|---|---|

| 25 (Below LCST) | Hydrated Coil | ~ -10 |

| 35 (Around LCST) | Transitioning | ~ -15 |

| 50 (Above LCST) | Collapsed Globule | ~ -24 |

Poly N,n Diethylacrylamide Based Hydrogels and Networks

Synthesis of PDEAAm Hydrogels

The creation of PDEAAm hydrogels involves the polymerization of N,N-Diethylacrylamide monomers into a crosslinked, three-dimensional network. Several methods have been developed to achieve this, each offering distinct advantages in controlling the final properties of the hydrogel.

A prevalent method for synthesizing PDEAAm hydrogels is through free-radical polymerization in an aqueous solution. mdpi.com This technique involves dissolving the this compound monomer, a crosslinking agent, and a chemical initiator in water. The application of heat or other forms of energy initiates the polymerization process, leading to the formation of a crosslinked polymer network. Novel thermo-sensitive this compound (DEAAm) based copolymer hydrogels have also been prepared via UV-induced free radical bulk polymerization to avoid the use of potentially toxic solvents. researchgate.nettus.ie

The choice of initiator and reaction conditions, such as temperature and monomer concentration, can significantly influence the polymerization kinetics and the structural characteristics of the resulting hydrogel. This method is widely used due to its relative simplicity and the ability to produce hydrogels with a high water content.

The formation of a stable hydrogel network necessitates the use of a crosslinking agent. N,N'-methylene-bis-acrylamide (MBA) is a commonly employed crosslinker in the synthesis of polyacrylamide-based hydrogels, including PDEAAm. atamanchemicals.comfgcu.edu MBA contains two acrylamide (B121943) groups, allowing it to copolymerize with this compound monomers and form covalent bonds between polymer chains. atamanchemicals.com This creates a three-dimensional network structure that is insoluble in water but can absorb and retain large amounts of it. atamanchemicals.com

The concentration of the crosslinking agent is a critical parameter that dictates the properties of the hydrogel. A higher concentration of MBA leads to a more tightly crosslinked network, resulting in a hydrogel with increased mechanical strength and a lower swelling capacity. mdpi.com Conversely, a lower crosslinker concentration produces a more loosely crosslinked network, yielding a softer hydrogel with a higher swelling ratio. The degree of crosslinking can be adjusted to achieve specific properties in the final polymer. atamanchemicals.com

An alternative to chemical initiation for hydrogel synthesis is the use of gamma-ray irradiation. nih.gov This method involves exposing an aqueous solution of the this compound monomer to a gamma radiation source, typically Cobalt-60. nih.govnih.gov The high-energy gamma rays generate free radicals in the solution, which then initiate the polymerization and crosslinking of the monomers. nih.govmdpi.com

A key advantage of this technique is that it can produce hydrogels without the need for chemical initiators or crosslinking agents, resulting in a purer product. springerprofessional.defrontiersin.org The degree of crosslinking and, consequently, the properties of the hydrogel can be controlled by adjusting the absorbed radiation dose. springerprofessional.de This method also allows for the simultaneous synthesis and sterilization of the hydrogel, which is particularly beneficial for biomedical applications. nih.govmdpi.comfrontiersin.org

Stimuli-Responsive Hydrogels

The defining characteristic of PDEAAm hydrogels is their ability to respond to external stimuli, particularly temperature. This responsiveness is a macroscopic manifestation of the polymer's phase transition behavior at the molecular level.

PDEAAm hydrogels are well-known for their thermoresponsive nature, exhibiting a volume phase transition temperature (VPTT) in aqueous environments. nih.gov Below this temperature, the hydrogel is in a swollen state as the polymer chains are hydrated and expanded. As the temperature is increased above the VPTT, the polymer chains undergo a conformational change from a hydrophilic coil to a more hydrophobic globule state. rsc.org This transition is driven by the release of bound water molecules and an increase in hydrophobic interactions between the polymer chains, leading to a significant shrinkage of the hydrogel. nih.govmdpi.com The VPTT of PDEAAm hydrogels is typically in the range of 32-34°C, making them particularly suitable for applications in biological systems. rsc.org